molecular formula C23H18FN3O2S B2443068 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1235052-84-2

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2443068
CAS No.: 1235052-84-2
M. Wt: 419.47
InChI Key: XCDVPEYEHJGGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of benzyl, fluorobenzyl, and nitrophenyl groups attached to the imidazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of Benzyl and Fluorobenzyl Groups: The benzyl and fluorobenzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides and fluorobenzyl halides, respectively.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under basic conditions.

    Nitration: The nitrophenyl group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl and fluorobenzyl groups can participate in nucleophilic substitution reactions, where the halide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Benzyl halides, fluorobenzyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, while the thioether linkage may influence its binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-((4-chlorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure with a chlorine atom instead of a fluorine atom.

    1-benzyl-2-((4-methylbenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure with a methyl group instead of a fluorine atom.

    1-benzyl-2-((4-bromobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorobenzyl group in 1-benzyl-2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1H-imidazole imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. Fluorine atoms can also influence the compound’s metabolic stability and bioavailability, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c24-20-11-9-18(10-12-20)16-30-23-25-14-22(19-7-4-8-21(13-19)27(28)29)26(23)15-17-5-2-1-3-6-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDVPEYEHJGGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.